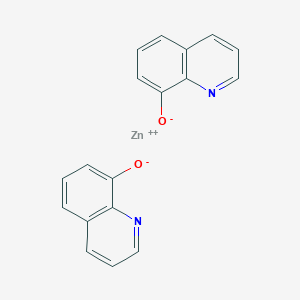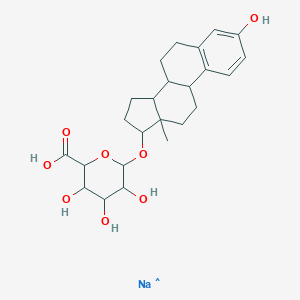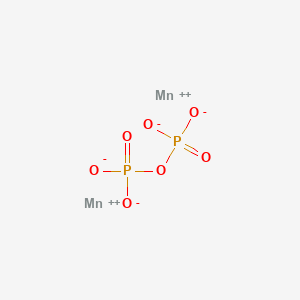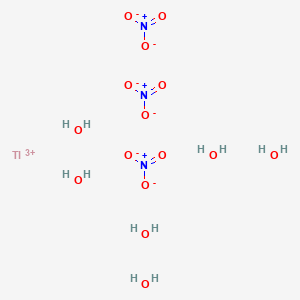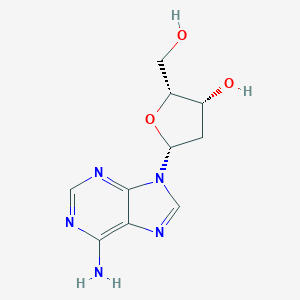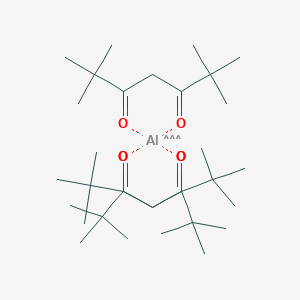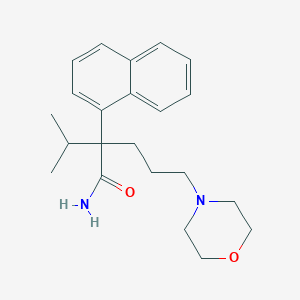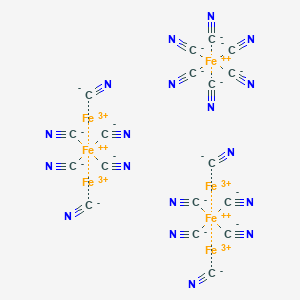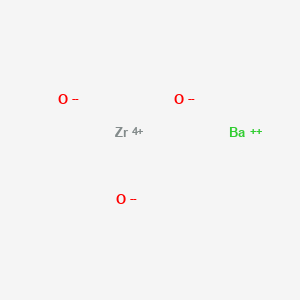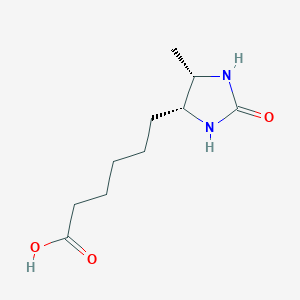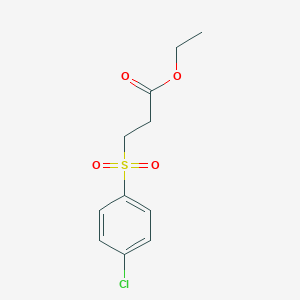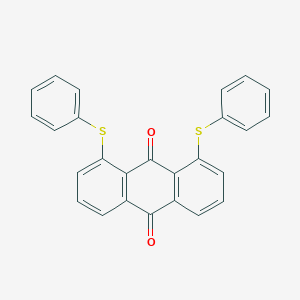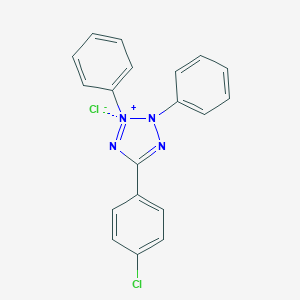
Bismuth, compd. with manganese (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, compd. with manganese (1:1) is a chemical compound that is formed by the combination of bismuth and manganese in a 1:1 ratio. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields. In
Mécanisme D'action
The mechanism of action of bismuth, compd. with manganese (1:1) is not fully understood. However, it is believed that the compound may act as a Lewis acid catalyst in organic synthesis reactions, facilitating the formation of chemical bonds. In addition, the compound's magnetic properties may be due to the interaction between the bismuth and manganese ions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of bismuth, compd. with manganese (1:1). However, studies have shown that bismuth compounds can have antimicrobial properties and may be effective against certain types of bacteria. In addition, bismuth compounds have been used in the treatment of gastrointestinal disorders, such as peptic ulcers.
Avantages Et Limitations Des Expériences En Laboratoire
Bismuth, compd. with manganese (1:1) has several advantages for use in lab experiments. It is relatively easy to synthesize, and the resulting compound is stable and can be stored for extended periods. In addition, the compound's magnetic properties make it useful for studying magnetic materials and devices. However, there are also limitations to using this compound in lab experiments. For example, the compound may be toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on bismuth, compd. with manganese (1:1). One area of interest is the compound's potential use as a catalyst in organic synthesis reactions. Further studies are needed to understand the mechanism of action and optimize the conditions for its use as a catalyst. In addition, the compound's magnetic properties may have potential applications in the development of magnetic storage devices. Further research is also needed to explore the compound's antimicrobial properties and potential use in the treatment of bacterial infections. Overall, bismuth, compd. with manganese (1:1) is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential uses.
Méthodes De Synthèse
Bismuth, compd. with manganese (1:1) can be synthesized by mixing bismuth nitrate pentahydrate and manganese(II) chloride tetrahydrate in a 1:1 molar ratio in water. The resulting mixture is then heated at 60-70°C for several hours until the solution turns dark brown. The precipitate is then filtered, washed with water, and dried under vacuum.
Applications De Recherche Scientifique
Bismuth, compd. with manganese (1:1) has been studied for its potential applications in various fields. In the field of materials science, this compound has been investigated for its magnetic properties and potential use in magnetic storage devices. In addition, this compound has been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
12010-50-3 |
|---|---|
Nom du produit |
Bismuth, compd. with manganese (1:1) |
Formule moléculaire |
BiMn |
Poids moléculaire |
263.9184 g/mol |
Nom IUPAC |
bismuth;manganese |
InChI |
InChI=1S/Bi.Mn |
Clé InChI |
KYAZRUPZRJALEP-UHFFFAOYSA-N |
SMILES |
[Mn].[Bi] |
SMILES canonique |
[Mn].[Bi] |
Autres numéros CAS |
12010-50-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



